3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free synthetic routes are also available .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower toxicity and reduced waste generation . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, especially at the benzamide moiety, can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogens or alkyl groups .
Scientific Research Applications
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a chitin synthesis inhibitor, it binds to enzymes involved in the chitin biosynthesis pathway, disrupting the formation of chitin in insects . This inhibition can lead to the death of the insect, making it a potential candidate for insecticide development.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: This compound also inhibits chitin synthesis but has different substituents at the phenyl ring.
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole: Another chitin synthesis inhibitor with a similar structure but different substituents.
Uniqueness
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups at the 3 and 4 positions of the benzamide moiety can enhance its solubility and interaction with biological targets .
Properties
IUPAC Name |
3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-12-6-5-10(7-13(12)19-4-2)14(17)16-11-8-15-20-9-11/h5-9H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAYSCGCDLPXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CON=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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